molecular formula C16H27O2P B4607124 decyl(phenyl)phosphinic acid

decyl(phenyl)phosphinic acid

Cat. No.: B4607124
M. Wt: 282.36 g/mol
InChI Key: NJHKTGAMDQLUIG-UHFFFAOYSA-N
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Description

Decyl(phenyl)phosphinic acid is an organophosphorus compound characterized by the presence of a decyl group (a ten-carbon alkyl chain) and a phenyl group (a benzene ring) attached to a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl(phenyl)phosphinic acid typically involves the reaction of decylphosphonic acid with phenylphosphonic acid under specific conditions. One common method includes the esterification of phosphonic acids using orthosilicates, which provides high yields and selectivity . Another approach involves the hydrolysis of phosphonate esters to phosphonic acids in the presence of water at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using readily available reagents and catalysts. The use of triethyl orthoacetate as a reagent and solvent has been reported to be effective for the selective esterification of phosphonic acids . Additionally, the hydrolysis of phosphonate esters using trimethylsilyl halides is a common industrial method .

Chemical Reactions Analysis

Types of Reactions

Decyl(phenyl)phosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrogen peroxide, and orthosilicates. Reaction conditions often involve mild temperatures and the presence of catalysts such as salicylic acid .

Major Products

The major products formed from these reactions include phosphonic acids, phosphines, and phosphonates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to decyl(phenyl)phosphinic acid include:

Uniqueness

This compound is unique due to its combination of a long alkyl chain and an aromatic ring, which imparts distinct amphiphilic properties. This makes it particularly useful as a surfactant and corrosion inhibitor, as well as a versatile reagent in organic synthesis .

Properties

IUPAC Name

decyl(phenyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27O2P/c1-2-3-4-5-6-7-8-12-15-19(17,18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHKTGAMDQLUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCP(=O)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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